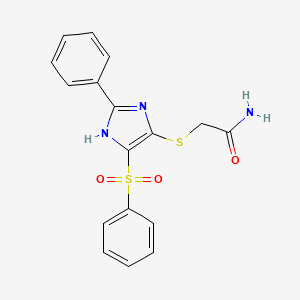

2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

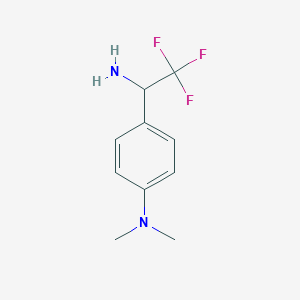

“2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . It also contains a phenylsulfonyl group and a thioacetamide group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents . The synthesis would likely involve multiple steps, each requiring careful control of reaction conditions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely exhibit the aromaticity of the imidazole and phenyl rings, and the polarity introduced by the sulfonyl group .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the phenylsulfonyl group, and the thioacetamide group. The compound could potentially undergo reactions at these sites, such as substitution reactions or redox reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its aromaticity, and the sulfonyl group could introduce polarity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Synthesis and Antimicrobial Activity

The synthesis of novel sulphonamide derivatives, including compounds structurally related to 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide, has shown promising antimicrobial activities. These compounds were synthesized through reactions of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen-based nucleophiles. Computational calculations were carried out to correlate the experimental antimicrobial activities with theoretical predictions, indicating good antimicrobial potential against various strains (Fahim & Ismael, 2019).

Antitumor and Anticancer Applications

Anticancer Activity

Research into the synthesis of derivatives featuring the core structure of this compound has yielded compounds with notable anticancer activities. For instance, derivatives synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds demonstrated reasonable anticancer activity against various cancer types, particularly melanoma cell lines (Duran & Demirayak, 2012).

Antioxidant Properties

Synthesis and Antioxidant Activity

Amidomethane sulfonyl-linked heterocycles derived from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides, akin to this compound, have been prepared and evaluated for their antioxidant properties. Among these, certain derivatives exhibited superior antioxidant activity, surpassing that of standard antioxidants like Ascorbic acid (Talapuru et al., 2014).

Antimalarial and COVID-19 Applications

Antimalarial and Potential COVID-19 Drug Application

N-(phenylsulfonyl)acetamide derivatives, upon reaction with nitrogen nucleophiles, yielded compounds with significant in vitro antimalarial activity. These compounds, especially those with quinoxaline moiety attached to the sulfonamide ring system, demonstrated excellent activity with low cytotoxicity. Theoretical calculations and molecular docking studies suggested potential efficacy against COVID-19, indicating a versatile application spectrum for these derivatives (Fahim & Ismael, 2021).

Wirkmechanismus

Target of Action

Similar compounds have been shown to targetFtsZ , a key functional protein in bacterial cell division . FtsZ is currently considered to be a potential target for the development of novel antibacterial agents .

Mode of Action

It can be inferred from related studies that the compound likely interacts with its target protein, potentially inhibiting its function and leading to the disruption of bacterial cell division .

Biochemical Pathways

Given its potential target, it can be inferred that the compound likely affects the bacterial cell division pathway by inhibiting the function of ftsz .

Result of Action

Based on its potential target, it can be inferred that the compound likely disrupts bacterial cell division, potentially leading to the death of bacterial cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c18-14(21)11-24-16-17(25(22,23)13-9-5-2-6-10-13)20-15(19-16)12-7-3-1-4-8-12/h1-10H,11H2,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEDPSNXADEQKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)

![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)

![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)

![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)

![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)

![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)